
N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Potential Pesticide Applications
Derivatives of N-(4-Aminophenyl)-2-(4-chlorophenoxy)acetamide have been characterized for their potential as pesticides. Studies on N-(hydroxyalkyl)-4-chlorophenoxyacetamide derivatives, closely related to this compound, indicate potential pesticide applications. These derivatives have been analyzed using X-ray powder diffraction, revealing their crystal structures and potential effectiveness in pest control (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer Research
Research into this compound and its derivatives has explored their potential in anticancer treatments. For instance, certain derivatives have shown promise in vitro against human tumor cell lines, suggesting their potential utility in developing new anticancer drugs (Yurttaş, Tay, & Demirayak, 2015).
Anti-inflammatory and Antibacterial Properties
Some derivatives of this compound have been synthesized and analyzed for their anti-inflammatory properties. These derivatives target the cyclooxygenase COX-1 and 2 domains, indicating their potential as anti-inflammatory drugs. Additionally, antibacterial properties have been studied, with some derivatives showing effectiveness against various microorganisms (Al-Ostoot et al., 2020).
Synthesis and Molecular Structure Analysis
The synthesis of this compound and its derivatives involves various techniques, such as X-ray crystallography, to determine molecular structures and properties. These studies contribute to understanding the chemical nature and potential applications of these compounds in various fields, including medicine and agriculture (Sharma et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-aminophenyl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-1-7-13(8-2-10)19-9-14(18)17-12-5-3-11(16)4-6-12/h1-8H,9,16H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOXTARLLUFVAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


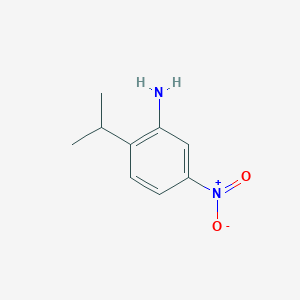


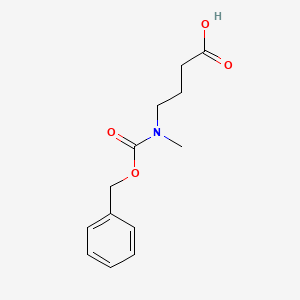
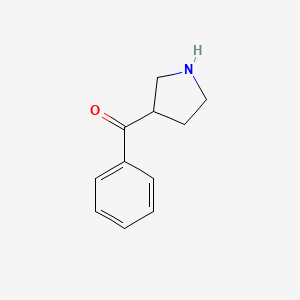
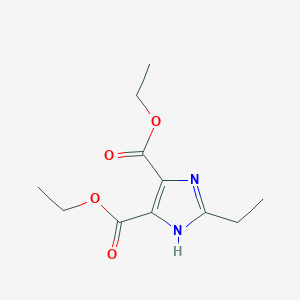
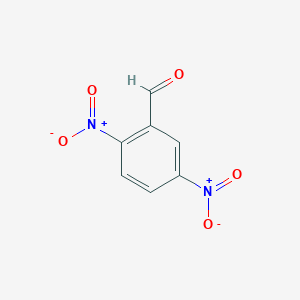

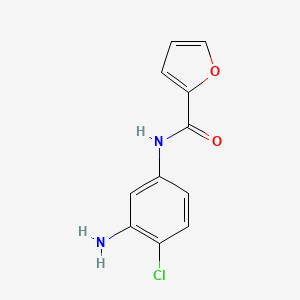

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

